N-(3-methylbutan-2-yl)-2-nitroaniline
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Overview
Description
N-(3-methylbutan-2-yl)-2-nitroaniline is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a nitro group (-NO2) attached to an aniline ring, with a 3-methylbutan-2-yl substituent on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylbutan-2-yl)-2-nitroaniline typically involves the nitration of aniline derivatives followed by alkylation. One common method is the nitration of 2-nitroaniline, followed by the introduction of the 3-methylbutan-2-yl group through alkylation reactions. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and alkyl halides for the alkylation step.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods often focus on scalability and cost-effectiveness, employing large-scale reactors and automated systems.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylbutan-2-yl)-2-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of N-(3-methylbutan-2-yl)-2-aminobenzene.
Substitution: Formation of halogenated nitroaniline derivatives.
Scientific Research Applications
N-(3-methylbutan-2-yl)-2-nitroaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-methylbutan-2-yl)-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities.
Comparison with Similar Compounds
Similar Compounds
2-nitroaniline: Lacks the 3-methylbutan-2-yl substituent, making it less hydrophobic.
N-(3-methylbutan-2-yl)-4-nitroaniline: Similar structure but with the nitro group at a different position on the aniline ring.
N-(3-methylbutan-2-yl)-2-aminobenzene: The reduced form of N-(3-methylbutan-2-yl)-2-nitroaniline.
Uniqueness
This compound is unique due to the specific positioning of the nitro group and the 3-methylbutan-2-yl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H16N2O2 |
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Molecular Weight |
208.26 g/mol |
IUPAC Name |
N-(3-methylbutan-2-yl)-2-nitroaniline |
InChI |
InChI=1S/C11H16N2O2/c1-8(2)9(3)12-10-6-4-5-7-11(10)13(14)15/h4-9,12H,1-3H3 |
InChI Key |
HBPSTNGDALJIPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
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